molecular formula C12H14ClNO B6175040 2-cyclopropyl-1,2,3,4-tetrahydroisoquinolin-4-one hydrochloride CAS No. 2503204-70-2

2-cyclopropyl-1,2,3,4-tetrahydroisoquinolin-4-one hydrochloride

Cat. No. B6175040
CAS RN: 2503204-70-2
M. Wt: 223.7
InChI Key:
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Description

“2-cyclopropyl-1,2,3,4-tetrahydroisoquinolin-4-one hydrochloride” is a chemical compound with the CAS Number: 2503204-70-2 . It has a molecular weight of 223.7 and is typically stored at room temperature . The compound is usually in the form of a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13NO.ClH/c14-12-8-13(10-5-6-10)7-9-3-1-2-4-11(9)12;/h1-4,10H,5-8H2;1H . This indicates that the compound has a cyclopropyl group attached to a tetrahydroisoquinolin-4-one ring. The electron density at the tetrahydroisoquinoline residue nitrogen atom is noticeably higher in this molecule .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, and density are not mentioned in the search results.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-cyclopropyl-1,2,3,4-tetrahydroisoquinolin-4-one hydrochloride involves the cyclization of a precursor compound followed by hydrochloride salt formation.", "Starting Materials": [ "Cyclopropylamine", "4-chlorobutyronitrile", "Sodium hydride", "Acetic acid", "Sodium borohydride", "Acetic anhydride", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Synthesis of 2-cyclopropyl-4-chlorobutanenitrile by reacting cyclopropylamine with 4-chlorobutyronitrile in the presence of sodium hydride and acetic acid.", "Step 2: Reduction of 2-cyclopropyl-4-chlorobutanenitrile to 2-cyclopropyl-4-chlorobutanamine using sodium borohydride.", "Step 3: Cyclization of 2-cyclopropyl-4-chlorobutanamine to 2-cyclopropyl-1,2,3,4-tetrahydroisoquinoline using acetic anhydride and sodium hydroxide.", "Step 4: Formation of 2-cyclopropyl-1,2,3,4-tetrahydroisoquinolin-4-one hydrochloride by reacting 2-cyclopropyl-1,2,3,4-tetrahydroisoquinoline with hydrochloric acid in methanol and ethyl acetate mixture." ] }

CAS RN

2503204-70-2

Molecular Formula

C12H14ClNO

Molecular Weight

223.7

Purity

95

Origin of Product

United States

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